Ethyl 3-amino-4,4,4-trifluorocrotonate
Overview
Description
Ethyl 3-amino-4,4,4-trifluorocrotonate is a chemical compound with the molecular formula C6H8F3NO2. It is known for its applications in various fields, including agriculture, pharmaceuticals, and industrial chemistry. This compound is particularly notable for its role as an intermediate in the synthesis of trifluoromethyl-substituted heterocyclic compounds .
Preparation Methods
The synthesis of 2-butenoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester typically involves the amination of ethyl 4,4,4-trifluoroacetoacetate. The process includes the following steps :
Amination Reaction: Ethyl 4,4,4-trifluoroacetoacetate is reacted with ammonium acetate at elevated temperatures (around 90°C) for several hours.
Separation: The reaction mixture is cooled, and the organic and aqueous layers are separated.
Purification: The organic layer, containing the desired product, is purified to obtain 2-butenoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester with high purity.
Industrial production methods follow similar steps but are scaled up to accommodate larger volumes and may include additional purification steps to ensure product quality .
Chemical Reactions Analysis
Ethyl 3-amino-4,4,4-trifluorocrotonate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds, which are valuable in pharmaceutical synthesis.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 3-amino-4,4,4-trifluorocrotonate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-butenoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Ethyl 3-amino-4,4,4-trifluorocrotonate can be compared with similar compounds such as:
This compound: Similar in structure but may have different reactivity and applications.
Ethyl 4,4,4-trifluoro-2-butynoate: An unsymmetrical internal alkyne with different chemical properties and uses.
Butanoic acid, 2-amino-4,4,4-trifluoro-3-oxo-, ethyl ester: Another trifluoromethyl-substituted compound with distinct applications.
The uniqueness of 2-butenoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester lies in its specific structure, which allows for versatile chemical reactions and applications in various fields .
Properties
IUPAC Name |
ethyl 3-amino-4,4,4-trifluorobut-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO2/c1-2-12-5(11)3-4(10)6(7,8)9/h3H,2,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVKRKUGIINGHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001270040 | |
Record name | Ethyl 3-amino-4,4,4-trifluoro-2-butenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001270040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 2-Butenoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
372-29-2 | |
Record name | Ethyl 3-amino-4,4,4-trifluoro-2-butenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=372-29-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butenoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl 3-amino-4,4,4-trifluoro-2-butenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001270040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Butenoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.878 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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